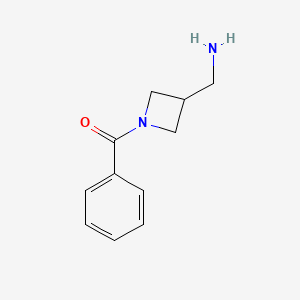

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone

Beschreibung

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group linked to a methanone moiety, which is further attached to a 3-(aminomethyl)-substituted azetidine ring.

Eigenschaften

Molekularformel |

C11H14N2O |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

[3-(aminomethyl)azetidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |

InChI-Schlüssel |

BDDLANBBTUURMG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanon beinhaltet typischerweise die Reaktion von Azetidin-Derivaten mit geeigneten Reagenzien. Eine gängige Methode ist die Aza-Michael-Addition, bei der Azetidin mit einer elektrophile Verbindung reagiert, um das gewünschte Produkt zu bilden . Ein weiteres Verfahren beinhaltet die Suzuki-Miyaura-Kreuzkupplung, die weit verbreitet ist für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanon kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Overview

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is an organic compound within the azetidine class, recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound serves as a crucial building block for synthesizing complex organic molecules and has shown potential in various biological activities, including antimicrobial and anticancer properties.

Key Reactions

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the compound into its reduced forms utilizing lithium aluminum hydride.

- Substitution : Nucleophilic or electrophilic substitution reactions can occur with appropriate reagents under suitable conditions.

Chemistry

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is utilized as a building block in organic synthesis. Its structural versatility allows chemists to create more complex molecules that can serve various purposes in research and industry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, with ongoing research focusing on its efficacy against various cancer cell lines.

Medical Applications

The compound is being investigated for its potential therapeutic applications:

- Therapeutic Agent : Research is ongoing to explore its use in treating diseases, particularly those involving enzyme inhibition linked to metabolic disorders.

- Targeted Drug Design : Its ability to interact with specific molecular targets makes it a candidate for developing targeted therapies.

Industrial Applications

In the industrial sector, (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is explored for:

- Material Science : Development of new materials with unique properties due to the compound's structural characteristics.

- Pharmaceutical Development : Its derivatives are being studied for formulation into pharmaceutical products aimed at treating various health conditions.

Case Studies

Several studies have documented the applications of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial strains with IC50 values indicating significant potency. |

| Study 2 | Anticancer Efficacy | Showed promising results against human cancer cell lines, with several derivatives exhibiting low micromolar IC50 values. |

| Study 3 | Synthesis Optimization | Developed a streamlined synthetic route that enhances yield and reduces reaction time compared to traditional methods. |

Wirkmechanismus

The mechanism of action of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(a) Core Scaffold Modifications

- Azetidine vs. Piperidine Rings: Compounds in (e.g., compounds 12–15) utilize a six-membered piperidine ring connected via a pentyloxy chain to the benzophenone core.

- Substituent Complexity: The compound in , (3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone, features bulky quinoline substituents on the azetidine nitrogen. The target compound’s simpler aminomethyl group may reduce steric hindrance, improving solubility and bioavailability .

(b) Functional Group Variations

- Amino Groups: highlights the necessity of a free amino group for adenosine A1 receptor binding in 2-amino-3-benzoylthiophenes.

- Fluorinated and Hydroxyl Substituents : Compounds in and incorporate fluorine and hydroxyl groups, which enhance metabolic stability and polarity. The absence of such groups in the target compound suggests differences in pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

The following table summarizes key properties of comparable compounds:

Key Observations:

- Synthetic Yield : Piperidine-based compounds () show moderate-to-high yields (39–64%), whereas azetidine derivatives (e.g., ) require multi-step syntheses with unstated yields, suggesting greater complexity .

- Purity: LC-MS data for compounds indicate ≥99.45% purity, underscoring reliable synthetic protocols for benzophenone derivatives .

- Biological Activity : Piperidine-linked compounds () demonstrate histamine H3 receptor affinity and cholinesterase inhibition, while azetidine derivatives (e.g., ) may target epigenetic regulators like EZH2/HDACs .

Structure-Activity Relationship (SAR) Insights

- Amino Group Positioning: Unlike 2-amino-3-benzoylthiophenes (), where the amino group is critical for allosteric enhancement, the target compound’s aminomethyl group may serve as a hydrogen bond donor or influence basicity, altering interaction modes with targets like kinases or GPCRs .

- Electron-Withdrawing Groups : Fluorinated analogs (–6) exhibit improved receptor binding due to electronegative effects, whereas the target compound’s lack of such groups may prioritize amine-mediated interactions .

Biologische Aktivität

The compound (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone , also known as an azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The chemical structure of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone consists of an azetidine ring substituted with an aminomethyl group and a phenyl group attached to a carbonyl moiety. This unique configuration is hypothesized to contribute to its biological properties.

Antitumor Activity

Research indicates that azetidine derivatives can exhibit significant antitumor activity. For instance, compounds structurally similar to (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone have shown efficacy against various cancer cell lines. A study demonstrated that azetidinone derivatives inhibited proliferation and induced apoptosis in human breast cancer cells (MCF-7) at nanomolar concentrations .

| Compound Type | Target Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Azetidinone | MCF-7 | 50 |

| Azetidine | MDA-MB-231 | 75 |

Antimicrobial Properties

Azetidine derivatives, including (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone, have been investigated for their antimicrobial properties. They are noted for their ability to inhibit bacterial growth, which is crucial in developing new antibiotics.

The mechanism through which (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone exerts its biological effects is believed to involve interactions with specific enzymes and receptors. The azetidine ring can enhance binding affinity to these targets, potentially modulating their activity by either inhibition or activation .

In Vivo Efficacy Studies

In a notable study involving murine models, compounds similar to (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone were administered to evaluate their antitumor effects. Mice treated with these compounds showed significant tumor regression compared to control groups treated with standard chemotherapy agents .

Cytotoxicity Assays

Cytotoxicity assays using the MTS method revealed that (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone had a CC50 value indicating a favorable therapeutic index against several cancer cell lines. The compound displayed selective toxicity towards malignant cells while sparing normal cells, highlighting its potential for targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.